1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester
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Overview
Description
Preparation Methods
The synthesis of 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves several steps. One common method includes the acetylation of 1-Naphthol with acetic anhydride in the presence of a catalyst such as pyridine. The resulting product is then reacted with beta-D-glucuronic acid methyl ester under controlled conditions to yield the final compound . Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form naphthols.
Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It serves as a probe in proteomics research to study protein interactions and functions.
Medicine: It is investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: It is used in the production of various chemical products and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester involves its interaction with specific molecular targets. It can bind to proteins and enzymes, altering their activity and function. The pathways involved include the modulation of enzymatic reactions and the regulation of gene expression .
Comparison with Similar Compounds
1-Naphthol 2,3,4-Tri-O-acetyl-beta-D-glucuronide Methyl Ester can be compared with similar compounds such as:
2,3,4-Tri-O-acetyl-beta-D-Glucuronide methyl ester: Similar in structure but differs in the position of acetyl groups.
1,2,3,4-Tetra-O-acetyl-beta-D-glucopyranose: Another acetylated glucuronide with different functional properties.
The uniqueness of this compound lies in its specific acetylation pattern and its applications in proteomics research.
Properties
IUPAC Name |
methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-naphthalen-1-yloxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O10/c1-12(24)29-18-19(30-13(2)25)21(31-14(3)26)23(33-20(18)22(27)28-4)32-17-11-7-9-15-8-5-6-10-16(15)17/h5-11,18-21,23H,1-4H3/t18-,19-,20?,21-,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUZRMMOSHNKHPK-QEYOZYJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC3=CC=CC=C32)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H]([C@@H](OC([C@H]1OC(=O)C)C(=O)OC)OC2=CC=CC3=CC=CC=C32)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676056 |
Source
|
Record name | Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18404-55-2 |
Source
|
Record name | Methyl naphthalen-1-yl (5xi)-2,3,4-tri-O-acetyl-beta-D-lyxo-hexopyranosiduronate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90676056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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